2-Amino-6-phosphonohexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-AP6 can be synthesized through the resolution of the D- and L-enantiomers of 2-amino-6-phosphonohexanoic acid by fractional crystallization of the L-lysine salt of DL-2-amino-6-phosphonohexanoic acid . The synthesis involves the use of various reagents and conditions to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production of L-AP6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced crystallization techniques and purification methods to isolate the L-enantiomer from the racemic mixture .
Chemical Reactions Analysis
Types of Reactions
L-AP6 undergoes various chemical reactions, including:
Oxidation: L-AP6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: L-AP6 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-AP6 can lead to the formation of oxidized phosphonohexanoic acid derivatives .
Scientific Research Applications
L-AP6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving neuronal depolarization and excitatory amino acid analogues.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Mechanism of Action
L-AP6 exerts its effects by acting as a selective agonist for the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons . It binds to specific receptors on the neurons, leading to depolarization and subsequent neuronal activation. The molecular targets include glutamate receptors, and the pathways involved are related to excitatory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- L- (+)-2-Amino-4-phosphonobutanoic acid (L-AP4)
- L-quisqualic acid (QUIS)
- L-cystine
Uniqueness
L-AP6 is unique due to its selective agonist activity at the quisqualate-sensitized site, which distinguishes it from other similar compounds. While L-AP4 and QUIS also interact with glutamate receptors, L-AP6 has a specific affinity for the quisqualate-sensitized site, making it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
2-amino-6-phosphonohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913181 | |
Record name | 6-Phosphononorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78944-89-5 | |
Record name | 6-Phosphononorleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-phosphonohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phosphononorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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